molecular formula C12H15ClN6O3 B10931024 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide

Cat. No.: B10931024
M. Wt: 326.74 g/mol
InChI Key: OJFJEHWLEFNYSP-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide is a complex organic compound featuring a pyrazole ring substituted with chloro and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide typically involves multi-step organic reactions. One common approach is the reaction of 4-chloro-3-nitropyrazole with N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide under specific conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro and chloro substituents play a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide
  • 3-(4-Nitro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide

Uniqueness

The presence of both chloro and nitro groups in 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide makes it unique compared to other similar compounds.

Properties

Molecular Formula

C12H15ClN6O3

Molecular Weight

326.74 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide

InChI

InChI=1S/C12H15ClN6O3/c1-16(7-9-3-5-14-17(9)2)11(20)4-6-18-8-10(13)12(15-18)19(21)22/h3,5,8H,4,6-7H2,1-2H3

InChI Key

OJFJEHWLEFNYSP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CN(C)C(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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